molecular formula C8H9F3N2O2S B13749333 Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]

Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]

Cat. No.: B13749333
M. Wt: 254.23 g/mol
InChI Key: KPVHQZPLTBTLQF-UHFFFAOYSA-N
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Description

Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is a chemical compound with the molecular formula C8H9F3N2O2S It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring substituted with methylsulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] typically involves the reaction of 4-(methylsulfonyl)-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives with varying degrees of substitution.

Scientific Research Applications

Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine,[4-(methylsulfonyl)phenyl]
  • Hydrazine,[3-(trifluoromethyl)phenyl]
  • Hydrazine,[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]

Uniqueness

Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is unique due to the specific positioning of the methylsulfonyl and trifluoromethyl groups on the phenyl ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

[4-methylsulfonyl-3-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)7-3-2-5(13-12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

KPVHQZPLTBTLQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NN)C(F)(F)F

Origin of Product

United States

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